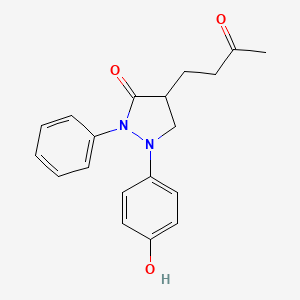![molecular formula C15H18Cl2N2O2 B15251937 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid CAS No. 93989-80-1](/img/structure/B15251937.png)
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group, making it a potent alkylating agent. It is primarily used in the treatment of various cancers due to its ability to interfere with DNA replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid typically involves multiple steps:
Indole Formation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring undergoes a substitution reaction with bis(2-chloroethyl)amine, facilitated by a base such as sodium hydride.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the indole ring, typically through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with nucleophiles such as thiols or amines can replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through alkylation of DNA. It forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for multiple myeloma.
Bendamustine: Combines alkylating and antimetabolite properties, used for non-Hodgkin’s lymphoma.
Uniqueness
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is unique due to its indole ring structure, which provides additional stability and specificity in its interactions with biological molecules. This makes it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
93989-80-1 |
|---|---|
Formule moléculaire |
C15H18Cl2N2O2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)12-2-3-14-13(9-12)11(10-18-14)1-4-15(20)21/h2-3,9-10,18H,1,4-8H2,(H,20,21) |
Clé InChI |
NNMLNBTUJCDHBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


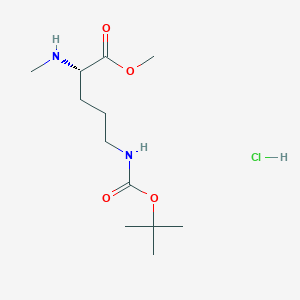
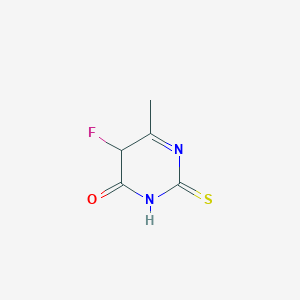
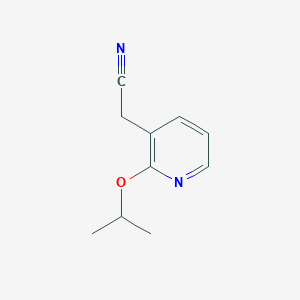
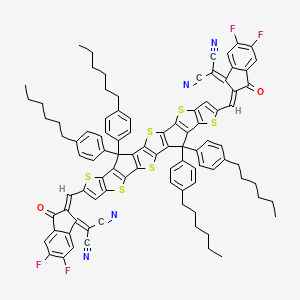
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
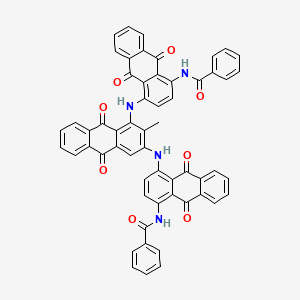
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
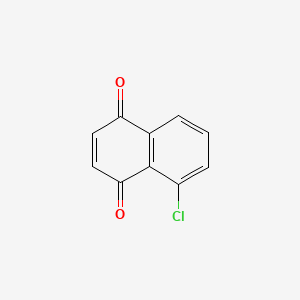
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

